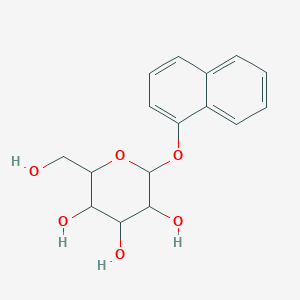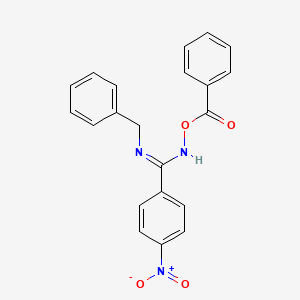![molecular formula C29H26ClNO4 B5092174 1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5092174.png)
1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate, also known as CINPA1, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. CINPA1 is a selective inhibitor of the sorting nexin 27-retromer complex, which is involved in the trafficking of proteins within cells. In
作用机制
1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate works by selectively inhibiting the sorting nexin 27-retromer complex, which is involved in the trafficking of proteins within cells. Specifically, 1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate binds to the VPS26 subunit of the complex, preventing it from interacting with other subunits and disrupting its function. This disruption leads to the accumulation of proteins that are normally trafficked to lysosomes for degradation.
Biochemical and Physiological Effects:
1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on the sorting nexin 27-retromer complex, 1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate has also been shown to inhibit the activity of other proteins involved in endosomal trafficking. This inhibition leads to the accumulation of proteins in endosomes and lysosomes, which can have downstream effects on cellular processes such as autophagy and apoptosis.
实验室实验的优点和局限性
One advantage of using 1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate in lab experiments is its selectivity for the sorting nexin 27-retromer complex. This selectivity allows researchers to study the specific effects of inhibiting this complex without affecting other cellular processes. However, one limitation of using 1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate is its potential off-target effects on other proteins involved in endosomal trafficking. Careful experimental design and controls are necessary to minimize these effects.
未来方向
There are several future directions for research on 1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate. One area of research is the development of more selective inhibitors of the sorting nexin 27-retromer complex. This could lead to the development of more effective therapeutic interventions for neurodegenerative diseases. Another area of research is the study of the downstream effects of inhibiting the sorting nexin 27-retromer complex, including the effects on autophagy and apoptosis. Finally, the potential off-target effects of 1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate on other proteins involved in endosomal trafficking should be further explored to better understand its mechanism of action.
合成方法
The synthesis of 1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate involves several steps, including the reaction of 2-naphthol with phenoxyacetic acid, followed by the reaction of the resulting product with isobutyryl chloride and N,N-dimethylformamide. The final step involves the reaction of the resulting product with 2-chlorobenzylamine to yield 1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate. The synthesis of 1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate is a multi-step process that requires expertise in organic chemistry and access to specialized equipment and reagents.
科学研究应用
1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate has been studied extensively in the context of its potential therapeutic applications. One area of research has focused on the role of the sorting nexin 27-retromer complex in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate has been shown to inhibit the activity of this complex, leading to the accumulation of proteins that are normally trafficked to lysosomes for degradation. This accumulation has been linked to the development of neurodegenerative diseases.
属性
IUPAC Name |
[1-[(2-chlorophenyl)-(2-methylpropanoylamino)methyl]naphthalen-2-yl] 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClNO4/c1-19(2)29(33)31-28(23-14-8-9-15-24(23)30)27-22-13-7-6-10-20(22)16-17-25(27)35-26(32)18-34-21-11-4-3-5-12-21/h3-17,19,28H,18H2,1-2H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFHACTVXMJNHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C1=CC=CC=C1Cl)C2=C(C=CC3=CC=CC=C32)OC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(2-Chlorophenyl)-(2-methylpropanoylamino)methyl]naphthalen-2-yl] 2-phenoxyacetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5092092.png)

![1-[(4-methylphenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B5092098.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5092113.png)
![N-(2,4-dimethylphenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5092115.png)
![2-amino-1-(4-chlorophenyl)-4-[4-(diethylamino)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5092119.png)
![4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5092124.png)
![1-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B5092125.png)
![methyl (4-{[(2-naphthyloxy)acetyl]amino}phenoxy)acetate](/img/structure/B5092132.png)
![3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5092139.png)
![N-methyl-1-(2-pyrazinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5092154.png)
![ethyl 4-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate](/img/structure/B5092161.png)
![5-(4-butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)-3-nitrophenyl]pyridine](/img/structure/B5092177.png)
